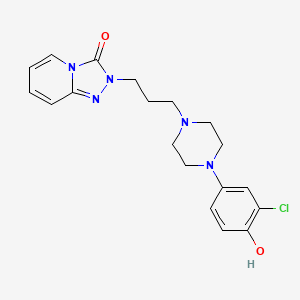

4'-Hydroxy Trazodone

Overview

Description

4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone . It is an inhibitor of organic anion transporter 3 (OAT3) and is selective for OAT3 over OAT1 . Trazodone is used to treat major depressive disorder . It helps to improve mood, appetite, and energy level as well as decrease anxiety and insomnia related to depression .

Synthesis Analysis

Trazodone, a well-known antidepressant drug, is synthesized using a new method . New pharmaceutically acceptable salts of trazodone, such as trazodone hydrogen bromide and trazodone 1-hydroxy-2-naphthonic acid, have been synthesized for the treatment of central nervous system disorders .Molecular Structure Analysis

The molecular formula of 4’-Hydroxy Trazodone is C19H22ClN5O2 . The IUPAC name is 2- [3- [4- (3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]- [1,2,4]triazolo [4,3-a]pyridin-3-one . The molecular weight is 387.9 g/mol .Chemical Reactions Analysis

New pharmaceutically acceptable salts of trazodone have been synthesized . The powder samples of all new salts were characterized by Fourier transform infrared spectroscopy, X-ray diffraction, and 13C solid-state nuclear magnetic resonance spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of 4’-Hydroxy Trazodone is 387.9 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 387.1462027 g/mol .Scientific Research Applications

Synthesis and Receptor Binding : Trazodone and its derivatives, including 4'-Hydroxy Trazodone, have been synthesized using microwave-assisted methods. These derivatives exhibit characteristics of 5-HT1A receptor ligands, indicating potential applications in neuroscience research and drug development (Jaśkowska et al., 2019).

Neurotransmission Enhancement : Sustained administration of Trazodone enhances serotonergic neurotransmission. This effect may be partly due to reuptake blockade and activation of postsynaptic 5-HT1A receptors, offering insights into its mechanism of action in treating major depression (Ghanbari et al., 2010).

Comparison with Other Antidepressants : Trazodone's antidepressant action is primarily through antagonist action at 5-HT2/1C receptors, contrasting with fluoxetine, which acts by inhibiting 5-HT uptake. Understanding these differences helps in the treatment of various mental health disorders (Marek et al., 2005).

Mechanism of Action : Trazodone does not affect noradrenaline reuptake mechanisms but shows potent effects on serotonergic systems and interactions with alpha-noradrenergic receptors. These findings provide insight into its antidepressant and anxiolytic activities (Clements-Jewery et al., 1980).

Applications in Parkinson's Disease : Trazodone alleviates dyskinesia and psychosis in parkinsonian models, suggesting its potential use in treating Parkinson's disease complications, although its impact on motor functions raises concerns (Hamadjida et al., 2018).

Analgesic Effects : Trazodone hydrochloride shows analgesic effects in neuropathic pain models. It suggests a role in pain management, especially in conditions involving the serotonergic descending pain control pathway (Okuda et al., 2003).

New Pharmaceutical Salts : New salts of Trazodone, such as trazodone hydrogen bromide, have been synthesized for treating central nervous system disorders. Their physicochemical properties and release profiles are being studied for optimized drug delivery (Jaśkowska et al., 2020).

Brainstem Neuronal Effects : Trazodone influences spontaneous firing and neuronal responses in the rat brainstem, offering insights into its neuromodulatory effects (Tempesta et al., 1984).

Cardiac Arrhythmias : While widely used as an antidepressant, Trazodone has been associated with cardiac arrhythmias in some cases, highlighting the importance of monitoring cardiovascular effects during its clinical use (Winkler et al., 2006).

Metabolic Activation and Hepatotoxicity : Studies on Trazodone's bioactivation to electrophilic intermediates such as quinone-imine and epoxides in the liver suggest potential pathways for its hepatotoxicity, which is crucial for understanding its safety profile (Kalgutkar et al., 2005).

Mechanism of Action

Target of Action

4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone . It primarily targets the Organic Anion Transporter 3 (OAT3) . OAT3 is a key protein involved in the transport of organic anions across cell membranes, playing a crucial role in the elimination of potentially harmful substances from the body .

Mode of Action

4’-Hydroxy Trazodone acts as an inhibitor of OAT3 . It selectively inhibits OAT3 over OAT1, indicating a specific interaction with this transporter . This interaction can influence the transport and elimination of various substances in the body, potentially affecting the pharmacokinetics of other drugs and endogenous substances .

Biochemical Pathways

It’s known that trazodone, the parent compound of 4’-hydroxy trazodone, has multifunctional effects with dose-dependent pharmacologic actions . At low doses, it acts as a blocker of 5-HT 2A receptors, H1 histamine receptors, and α1 adrenergic receptors , leading to its hypnotic actions . At higher doses, it blocks the serotonin transporter (SERT) , turning trazodone into an antidepressant

Pharmacokinetics

The pharmacokinetics of a drug can heavily depend on the ionization state of the drug in physiological fluids . The extent of ionization depends on the functional group pKa value(s) and the pH of the aqueous phase of interest

Result of Action

Studies on trazodone, the parent compound, suggest that it can have significant effects on brain development . For instance, trazodone treatment increased 7-DHC and decreased desmosterol levels in brain tissue in newborn pups . It’s possible that 4’-Hydroxy Trazodone may have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Hydroxy Trazodone. For instance, the use of trazodone during pregnancy might be a risk factor for in utero development of a neurodevelopmental disorder, especially when the unborn child is of DHCR7+/− genotype This suggests that the physiological environment can significantly influence the action of 4’-Hydroxy Trazodone

Safety and Hazards

Future Directions

Trazodone is now recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .

properties

IUPAC Name |

2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUZSRSXQFIOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675963 | |

| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53818-10-3 | |

| Record name | 4-Hydroxytrazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)